Superior Regioselectivity in Palladium-Catalyzed Direct Arylation Compared to 1,2,4-Trifluorobenzene
1,2,3-Trifluorobenzene exhibits a higher reactivity of its C4-H bond compared to its C5-H bond in palladium-catalyzed direct arylation, enabling the selective synthesis of 4-aryl-1,2,3-trifluorobenzenes. This is in contrast to the reactivity of the 1,2,4-isomer, which undergoes regioselective C3-arylation under the same conditions [1].
| Evidence Dimension | Regioselectivity of C-H Bond Arylation |
|---|---|
| Target Compound Data | Selective arylation at the C4 position to yield 4-aryl-1,2,3-trifluorobenzenes |
| Comparator Or Baseline | 1,2,4-Trifluorobenzene: Selective arylation at the C3 position |
| Quantified Difference | Different site-selectivity, leading to distinct aryl-substituted products (4-aryl vs. 3-aryl). The target compound's reaction yields are reported as 'moderate to high'. |
| Conditions | Phosphine-free Pd(OAc)2 catalyst, KOAc base |
Why This Matters
This difference dictates which regioisomer is appropriate for synthesizing specific aryl-functionalized trifluorobenzene intermediates, with the 1,2,3-isomer being essential for accessing the 4-aryl substitution pattern.
- [1] Shi, X., et al. (2018). Reactivity of 1,2,3- and 1,2,4-Trifluorobenzenes in Palladium-Catalyzed Direct Arylation. The Journal of Organic Chemistry, 83(7), 4015-4023. View Source
